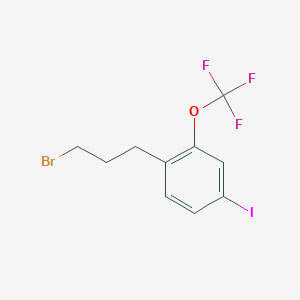

1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene

説明

BenchChem offers high-quality 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H9BrF3IO |

|---|---|

分子量 |

408.98 g/mol |

IUPAC名 |

1-(3-bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrF3IO/c11-5-1-2-7-3-4-8(15)6-9(7)16-10(12,13)14/h3-4,6H,1-2,5H2 |

InChIキー |

VCGWVCWGCCEDBD-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1I)OC(F)(F)F)CCCBr |

製品の起源 |

United States |

A Comprehensive Technical Guide to 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The physicochemical properties of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene can be predicted based on its structural motifs and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C10H9BrF3IO | Smolecule[1] |

| Molecular Weight | 408.98 g/mol | Smolecule[1] |

| Appearance | Likely a white to light-yellow solid or liquid | Based on similar compounds like 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene and 4-Bromo-1-iodo-2-(trifluoromethoxy)benzene[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) and insoluble in water. | General characteristic of nonpolar organic molecules. |

| Storage | Should be stored in a cool, dry, dark place under an inert atmosphere. | Recommended for halogenated and light-sensitive compounds.[2] |

Synthesis and Reaction Chemistry

The synthesis of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene would likely involve a multi-step sequence, leveraging established methodologies for the introduction of its key functional groups.

Proposed Synthetic Pathway

A plausible synthetic route could commence from a trifluoromethoxy-substituted aniline precursor, as outlined in the diagram below.

Caption: Proposed synthetic pathway for 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene.

Step-by-Step Experimental Protocol (Hypothetical)

-

Iodination of 2-(Trifluoromethoxy)aniline: The synthesis would likely begin with the diazotization of 2-(trifluoromethoxy)aniline followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom at the para position.

-

Introduction of the Propyl Side Chain: A Friedel-Crafts acylation of 1-iodo-2-(trifluoromethoxy)benzene with 3-bromopropionyl chloride would install the propyl ketone. Subsequent reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction) would yield the 3-bromopropyl side chain.

-

Alternative Propyl Chain Introduction: An alternative could involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, with a suitable 3-carbon building block.

-

Final Bromination: If a 3-hydroxypropyl intermediate is formed, the terminal alcohol can be converted to the bromide using standard brominating agents like phosphorus tribromide (PBr3) or a combination of carbon tetrabromide and triphenylphosphine (the Appel reaction).

Potential Applications in Drug Discovery and Materials Science

The unique combination of functional groups in 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene makes it a highly attractive scaffold for various applications.[1]

Pharmaceutical Applications

-

Scaffold for Novel Therapeutics: The molecule can serve as a versatile starting material for the synthesis of complex drug candidates. The bromopropyl group is an excellent electrophile for reaction with nucleophiles such as amines, thiols, and alcohols, allowing for the introduction of diverse pharmacophores.[1]

-

Linker for PROTACs and ADCs: The propyl chain can function as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), connecting a target-binding moiety to an E3 ligase-recruiting element or an antibody, respectively.

-

Fragment-Based Drug Discovery: The core structure can be used in fragment-based screening to identify novel binding interactions with protein targets.[3]

Materials Science Applications

-

Organic Electronics: The trifluoromethoxy group imparts unique electronic properties, making this compound a potential precursor for the synthesis of novel organic semiconductors, liquid crystals, or materials for organic light-emitting diodes (OLEDs).[1]

-

Polymer Chemistry: The reactive handles on the molecule allow for its incorporation into polymers to modify their physical and chemical properties.

Chemical Reactivity and Further Transformations

The reactivity of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is dictated by its three key functional groups.

Caption: Key reaction sites of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene.

-

The Bromopropyl Chain: This is a primary alkyl bromide, making it highly susceptible to SN2 reactions with a wide range of nucleophiles.[1]

-

The Iodo Group: The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

The Aromatic Ring: The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution under certain conditions.

Safety and Handling

While a specific safety data sheet (SDS) for 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is not available, the safety precautions can be inferred from structurally similar compounds.[4][5][6]

-

Hazard Statements (Predicted):

-

Precautionary Statements (Recommended):

Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation, ingestion, and contact with skin and eyes.[4][5]

Conclusion

1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene represents a promising, albeit currently under-documented, chemical entity with significant potential for advancing drug discovery and materials science. Its multifunctional nature allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of novel and complex molecules. While further experimental validation of its properties and reactivity is required, the predictive analysis presented in this guide, based on the established chemistry of its constituent parts, provides a solid foundation for researchers to explore the utility of this versatile building block.

References

-

PubChem. 1-Bromo-4-iodo-2-(trifluoromethyl)benzene. [Link]

-

PubChem. 1-Iodo-4-(trifluoromethoxy)benzene. [Link]

- Google Patents. Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- Google Patents.

-

Beilstein Journals. On drug discovery against infectious diseases and academic medicinal chemistry contributions. [Link]

-

PubMed. Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene

Abstract

This technical guide provides an in-depth analysis of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene, a highly functionalized aromatic compound with significant potential as a versatile building block in modern chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, chemical reactivity, and analytical characterization. By grounding theoretical principles in practical, field-proven methodologies, this guide aims to equip scientists with the necessary insights for its effective handling, application, and strategic deployment in the synthesis of novel chemical entities. We will explore the causality behind its unique reactivity, present self-validating protocols for its analysis, and outline its strategic importance in the construction of complex molecular architectures.

Molecular Identity and Core Physicochemical Properties

Introduction to a Multifunctional Synthetic Intermediate

1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is a unique chemical entity characterized by a strategically substituted benzene ring.[1] Its structure incorporates three distinct and orthogonally reactive functional groups: a terminal alkyl bromide, an aryl iodide, and an electron-withdrawing trifluoromethoxy group. This specific arrangement of substituents makes it an exceptionally valuable intermediate in synthetic chemistry, particularly in the fields of pharmaceuticals and materials science, where precise control over molecular derivatization is paramount.[1] The trifluoromethoxy (-OCF3) group, a bioisostere of other functional groups, is frequently employed in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity. The presence of two different halogens at distinct locations—an alkyl bromide and an aryl iodide—offers the potential for sequential, chemoselective transformations, a highly desirable feature for building molecular complexity.[1][2]

Structural and Chemical Identifiers

The unambiguous identification of a chemical compound is foundational to reproducible scientific research. The key identifiers for 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene are summarized below.

| Identifier | Value |

| IUPAC Name | 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene |

| CAS Number | 1187984-18-4[3] |

| Molecular Formula | C₁₀H₉BrF₃IO[1] |

| Molecular Weight | 408.98 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)I)OC(F)(F)F)CCCBr |

| InChI Key | RZYCOYDGYHAOSE-UHFFFAOYSA-N[3] |

Summary of Physicochemical and Safety Properties

The physical state and stability of a compound dictate its handling and storage requirements. This information, combined with its hazard profile, forms the basis of a robust risk assessment in any laboratory setting.

| Property | Value | Source |

| Physical Form | White to light-yellow solid | [3] |

| Purity | ≥97% (typical) | [3] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [3][4] |

| Signal Word | Warning | [3] |

| GHS Hazard Statements | H302, H315, H319, H335 | [3] |

| GHS Pictograms | GHS07 (Exclamation Mark) | [3] |

Chemical Reactivity and Synthetic Utility

Analysis of Reactive Moieties

The synthetic versatility of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene stems from its distinct reactive sites. The differing bond dissociation energies and electronic environments of these sites allow for a high degree of chemoselectivity.

Caption: Reactivity hotspots of the target molecule.

Nucleophilic Substitution at the Propyl Chain

The primary aliphatic bromide on the propyl chain serves as a classic electrophilic site for nucleophilic substitution (SN2) reactions. The bromine atom is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.[1]

-

Causality of Reactivity: The C-Br bond is polarized, rendering the terminal carbon atom electron-deficient and susceptible to attack. This site is sterically unhindered, favoring the bimolecular SN2 pathway.

-

Applicable Nucleophiles: Amines, thiols, azides, cyanides, and carboxylates can be readily introduced at this position to build out diverse side chains.

-

Strategic Implication: This functionality allows for the direct attachment of pharmacophores or linking groups without disturbing the core aromatic structure, which can be reserved for subsequent modifications.

Palladium-Catalyzed Cross-Coupling at the Aryl-Iodide Bond

The aryl-iodide bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.

-

Causality of Reactivity: The choice of an aryl halide is critical in optimizing cross-coupling reactions. The reactivity trend is governed by bond dissociation energy, with the weaker C-I bond facilitating the rate-determining oxidative addition step more readily than a C-Br or C-Cl bond.[2] The generally accepted order of reactivity is Ar-I > Ar-Br > Ar-Cl.[2]

-

Key Reactions:

-

Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids/esters.

-

Sonogashira Coupling: To form C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: To form C-N bonds with amines.

-

Heck Coupling: To form C-C bonds with alkenes.

-

-

Chemoselectivity: The significantly higher reactivity of the aryl iodide allows for selective coupling at this position while leaving the alkyl bromide intact, provided that appropriate mild conditions and catalyst systems are chosen.[2]

Plausible Synthetic Workflow

While multiple synthetic routes are conceivable, a logical approach would involve the sequential functionalization of a simpler, commercially available starting material. The following workflow represents a plausible and efficient strategy for its laboratory-scale synthesis.

Caption: A plausible synthetic workflow for the target compound.

Analytical Characterization Protocols

Rationale for Analytical Method Selection

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing purity and confirming molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation by mapping the connectivity of atoms. Fourier-Transform Infrared (FT-IR) spectroscopy complements this by identifying the key functional groups present.[5][6]

Protocol: Purity and Identity Verification by GC-MS

This protocol is designed to separate the compound from volatile impurities and confirm its molecular weight and isotopic signature.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Utilize a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) coupled to a mass spectrometer with an electron ionization (EI) source.[5]

-

GC Parameters:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-500 m/z.

-

-

-

Expected Results and Interpretation:

-

A single major peak in the chromatogram indicates high purity.

-

The mass spectrum should exhibit a molecular ion peak ([M]⁺) at m/z ≈ 409.

-

A characteristic isotopic pattern for one bromine atom ([M]⁺ and [M+2]⁺ in a ~1:1 ratio) should be clearly visible, confirming the presence of bromine.

-

Key fragmentation patterns would likely include the loss of the bromopropyl side chain ([M - C₃H₆Br]⁺), loss of a bromine radical (Br•), and loss of an iodine radical (I•).

-

Protocol: Structural Elucidation by NMR Spectroscopy

NMR is the most powerful tool for determining the precise structure of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

-

-

Predicted Spectral Features:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |

| ¹H | ~7.7-7.9 | d | 1H (Ar-H) | Aromatic proton ortho to iodine. |

| ¹H | ~7.2-7.4 | m | 2H (Ar-H) | Remaining aromatic protons. |

| ¹H | ~3.4-3.6 | t | 2H (-CH₂Br) | Methylene group adjacent to electron-withdrawing Br. |

| ¹H | ~2.8-3.0 | t | 2H (Ar-CH₂-) | Benzylic methylene group. |

| ¹H | ~2.1-2.3 | p | 2H (-CH₂CH₂CH₂-) | Central methylene group of the propyl chain. |

| ¹³C | ~150-160 | m | C-OCF₃ | Carbon attached to the trifluoromethoxy group. |

| ¹³C | ~120-140 | m | Aromatic C-H | Aromatic carbons with attached protons. |

| ¹³C | ~122 | q | -OCF₃ | Trifluoromethyl carbon (quartet due to ¹JCF coupling). |

| ¹³C | ~90-100 | s | C-I | Carbon attached to iodine, shifted upfield. |

| ¹³C | ~30-35 | s | -CH₂Br, Ar-CH₂- | Aliphatic carbons adjacent to Br and the ring. |

| ¹³C | ~28-32 | s | -CH₂CH₂CH₂- | Central aliphatic carbon. |

| ¹⁹F | ~ -58 | s | -OCF₃ | Single environment for the three fluorine atoms. |

Protocol: Functional Group Analysis by FT-IR Spectroscopy

-

Methodology:

-

Sample Preparation: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for solid samples, or as a KBr pellet.

-

-

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic C-H |

| 1580-1450 | C=C Stretch | Aromatic Ring |

| 1250-1050 | C-F Stretch (strong) | Trifluoromethoxy (-OCF₃) |

| 1200-1000 | C-O Stretch | Aryl Ether |

| 690-550 | C-Br Stretch | Alkyl Bromide |

| ~500 | C-I Stretch | Aryl Iodide |

Safety, Handling, and Storage

Hazard Identification and Risk Assessment

As a research chemical, the toxicological properties of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene have not been fully investigated.[7] The primary hazards are based on data from supplier safety data sheets and structurally similar compounds.[3][8][9]

| Hazard Statement | Description | Precautionary Measures |

| H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |

| H315 | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling.[10] |

| H319 | Causes serious eye irritation. | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[10] |

| H335 | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8][10] |

Recommended Handling and PPE Protocol

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a standard laboratory coat.

-

-

Emergency Procedures: Keep an emergency eyewash station and safety shower readily accessible. In case of skin contact, wash immediately with soap and plenty of water.[8] If inhaled, move to fresh air.[8]

Long-Term Storage and Stability

-

Rationale for Storage Conditions: To ensure the compound's integrity, storage at 2-8°C is recommended to minimize potential degradation over time.[3][4] Sealing the container under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light prevents oxidative or light-induced decomposition. The product is chemically stable under standard ambient conditions (room temperature) for short-term use.[10]

Applications in Research and Development

A Strategic Tool for Drug Discovery

The true value of this compound lies in its capacity for controlled, sequential diversification. Medicinal chemists can leverage its orthogonal reactivity to rapidly generate libraries of complex molecules for structure-activity relationship (SAR) studies. The process of drug discovery is complex, involving the identification, synthesis, and optimization of potential drug candidates.[11] Versatile building blocks like this are crucial for expediting this process.[12][13]

Caption: Logical framework for library synthesis using the title compound.

Conclusion

1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is more than just a chemical; it is a strategic platform for molecular innovation. Its well-defined physicochemical properties and predictable, multi-faceted reactivity provide chemists with a powerful tool for the efficient construction of novel compounds. Understanding the causality behind its reactivity—from the lability of the alkyl bromide in SN2 reactions to the high susceptibility of the aryl iodide to palladium-catalyzed transformations—is key to unlocking its full potential. By adhering to the rigorous analytical and safety protocols outlined in this guide, researchers can confidently and effectively integrate this versatile intermediate into their synthetic programs, accelerating the pace of discovery in medicine, materials, and beyond.

References

- Smolecule. (2024, August 15). 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene.

- Sigma-Aldrich. (2026, March 16). Safety Data Sheet.

- PubChem. 1-Bromo-4-iodo-2-(trifluoromethyl)benzene. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.

- Fisher Scientific. (2025, December 19). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- The Royal Society of Chemistry. Supporting information: Spectroscopic data of compounds 1a-f.

- Capot Chemical. MSDS of 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene.

- Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene.

- Ministry of the Environment, Government of Japan. III Analytical Methods.

- PubChem. 1-Iodo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.

- ResearchGate. (2004, March). Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound. Chinese Chemical Letters.

- Sigma-Aldrich. 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene. Product Page.

- Sigma-Aldrich. 4-Bromo-1-iodo-2-(trifluoromethoxy)benzene. Product Page.

- Google Patents. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- PMC. On drug discovery against infectious diseases and academic medicinal chemistry contributions. National Center for Biotechnology Information.

- Allied Academies. (2023, September 30). Emerging trends in drug discovery and therapeutic applications.

- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene.

- BenchChem. (2025). Spectral Data Analysis: A Comparative Guide for 1,3-Dibromo-2-(4-bromophenoxy)benzene and Related Compounds.

- Jadhav, S. S., Rohane, D., & Redasani, D. (2024). Drug Discovery and its Applications. Asian Journal of Pharmaceutical Research and Development, 12(3), 176–186.

Sources

- 1. Buy 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene | 1187984-18-4 [sigmaaldrich.com]

- 4. 4-Bromo-1-iodo-2-(trifluoromethoxy)benzene | 175278-12-3 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. capotchem.cn [capotchem.cn]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Drug Discovery and its Applications | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. alliedacademies.org [alliedacademies.org]

Structural and Mechanistic Profiling of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene: A Bifunctional Scaffold for Advanced Molecular Assembly

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, the strategic design of molecular building blocks dictates the efficiency of downstream synthesis. 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is a highly specialized, polyfunctionalized aromatic scaffold. It features a unique 1,2,4-trisubstitution pattern that offers a precise gradient of reactivity: an exceptionally reactive aryl iodide, a versatile primary alkyl bromide, and a stereoelectronically unique trifluoromethoxy (-OCF3) group.

This whitepaper provides an in-depth technical analysis of this molecule, detailing its conformational dynamics, spectroscopic signatures, and orthogonal reactivity principles. Furthermore, it establishes a self-validating experimental protocol for exploiting its bifunctional nature in complex molecular assembly.

Molecular Architecture & Stereoelectronic Topography

The physicochemical behavior of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is heavily dictated by the -OCF3 group at the C2 position. Unlike standard methoxy groups (-OCH3) which typically adopt a coplanar geometry to maximize resonance electron donation (+M effect) into the aromatic π-system, the -OCF3 group fundamentally alters the electronic topography of the ring.

The Perpendicular Conformation

The -OCF3 group predominantly adopts an orthogonal (perpendicular) conformation relative to the benzene plane (dihedral angle θ ≈ 90°)[1]. This geometric preference is driven by two primary factors:

-

Steric Repulsion: The bulky 3-bromopropyl chain at the C1 (ortho) position forces the -OCF3 group out of the plane to minimize van der Waals clashes.

-

Stereoelectronic Hyperconjugation: The perpendicular geometry maximizes the stabilizing anomeric effect, where the lone pair electrons on the oxygen atom (n_O) delocalize into the strongly antibonding σ* orbital of the adjacent C-F bonds (n_O → σ*C-F).

Consequently, the resonance (+M) effect of the oxygen is severely attenuated, allowing the strong inductive electron-withdrawing (-I) effect of the fluorine atoms to dominate. This electron withdrawal slightly deshields the aromatic protons and significantly impacts the 17O NMR chemical shifts, which are typically deshielded by >65 ppm compared to their methoxy analogs[2].

Stereoelectronic factors driving the perpendicular conformation of the -OCF3 group.

Comprehensive Structural Elucidation

Accurate structural verification of this scaffold relies on multi-nuclear NMR and high-resolution mass spectrometry (HRMS). The presence of both Bromine and Iodine provides an unmistakable isotopic signature that serves as a built-in diagnostic tool during synthetic modifications.

Quantitative Spectral Assignments

The heavy atom effect of the C4-Iodine strongly shields the adjacent carbon, while the C2 carbon is split by long-range fluorine coupling. The 3-bromopropyl chain exhibits a classic first-order splitting pattern, with the terminal -CH2Br protons shifted downfield due to halogen deshielding.

Table 1: Predicted Spectroscopic & Spectrometric Data

| Technique | Nucleus / Ion | Shift (ppm) / m/z | Multiplicity / Pattern | Structural Assignment |

| 19F NMR | 19F | -57.5 to -58.5 | Singlet (3F) | -OCF3 group |

| 13C NMR | 13C | ~120.5 | Quartet (J ≈ 256 Hz) | -OC F3 carbon |

| 13C NMR | 13C | ~92.0 | Singlet | C4 (attached to Iodine) |

| 1H NMR | 1H | ~3.40 | Triplet (J ≈ 6.5 Hz, 2H) | -CH2-CH2-CH2 -Br |

| 1H NMR | 1H | ~7.55 | Doublet of Doublets | H5 (ortho to I, meta to OCF3) |

| MS (EI/ESI) | [M]+ | 408 / 410 | 1:1 Doublet | Molecular Ion (79Br / 81Br) |

Note: The exact mass of the monoisotopic 127I anchors the base mass, while the naturally occurring ~50:50 ratio of 79Br and 81Br generates the diagnostic 2-amu separated doublet.

Orthogonal Reactivity Principles

The true value of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene lies in its orthogonal reactivity profile. The molecule contains two distinct electrophilic sites that can be addressed sequentially without the need for protecting groups.

-

The sp2 C-I Bond (Position 4): Aryl iodides are highly susceptible to oxidative addition by Palladium(0) catalysts[3]. The low bond dissociation energy of the C-I bond allows for cross-coupling reactions (Suzuki, Sonogashira, Heck) to proceed at mild temperatures, leaving the alkyl bromide completely intact[4].

-

The sp3 C-Br Bond (Alkyl Chain): Alkyl bromides are relatively inert to standard Pd(0) oxidative addition but are premier electrophiles for bimolecular nucleophilic substitution (SN2). Once the aryl core is functionalized, the pendant propyl bromide can be reacted with amines, thiolates, or alkoxides to append solubilizing groups or pharmacophores.

Workflow demonstrating the chemoselective functionalization of the bifunctional scaffold.

Experimental Methodology: Self-Validating Chemoselective Functionalization

To leverage this scaffold, researchers must utilize protocols that prevent premature degradation (e.g., E2 elimination of the alkyl bromide). The following methodology details a chemoselective Suzuki-Miyaura coupling designed as a self-validating system.

Protocol: Chemoselective C4-Arylation via Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C4-Iodo position while preserving the 3-bromopropyl chain.

Reagents & Causality:

-

Catalyst: Pd(dppf)Cl2 (0.05 equiv). Rationale: The bidentate dppf ligand suppresses β-hydride elimination, ensuring that even if trace oxidative addition occurs at the alkyl bromide, it does not rapidly degrade into an alkene.

-

Base: K2CO3 (2.0 equiv). Rationale: A mild inorganic base is chosen over strong bases (like KOtBu or NaH) to strictly prevent the E2 dehydrohalogenation of the primary alkyl bromide.

-

Solvent System: Toluene / H2O (4:1 v/v). Rationale: This biphasic system dissolves both the highly lipophilic trifluoromethoxy scaffold (organic phase) and the inorganic base (aqueous phase). It also facilitates a clean phase separation during workup, acting as an automatic preliminary purification step.

Step-by-Step Execution:

-

Degassing: To a Schlenk flask, add 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K2CO3 (2.0 equiv). Purge the vessel with Argon for 15 minutes. Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd catalyst.

-

Solvent Addition: Add the degassed Toluene/H2O mixture, followed by the Pd(dppf)Cl2 catalyst.

-

Thermal Activation: Heat the biphasic mixture to 80°C under vigorous stirring. Limiting the temperature to 80°C ensures rapid C-I oxidative addition while keeping the thermal energy below the activation barrier for C-Br oxidative addition.

-

Self-Validating Reaction Monitoring (LC-MS):

-

The Checkpoint: After 2 hours, sample the organic layer.

-

The Validation: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 408/410 [M]+. A successful, chemoselective reaction is validated when the LC-MS shows complete consumption of the 408/410 peak and the emergence of the product mass, which must still exhibit a 1:1 doublet (e.g., m/z 358/360 if coupled with a phenyl group). If the doublet is lost, the C-Br bond has been compromised, invalidating the chemoselectivity.

-

-

Quench and Isolation: Cool to room temperature, separate the organic layer, wash with brine to remove residual boronic acid salts, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Sources

An In-depth Technical Guide to the Reactivity of Trifluoromethoxy-Substituted Aryl Halides

Introduction

In the landscape of modern drug discovery, agrochemical development, and materials science, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of profound importance.[1][2] Its incorporation into molecular scaffolds can dramatically enhance critical properties such as lipophilicity, metabolic stability, and binding affinity.[3][4] This is largely due to the unique electronic signature imparted by the interplay between the highly electronegative fluorine atoms and the oxygen linker.[1] Molecules bearing the trifluoromethoxy group are prevalent in FDA-approved pharmaceuticals, including riluzole for amyotrophic lateral sclerosis and delamanid for tuberculosis, highlighting its role in optimizing pharmacokinetic profiles.[2]

However, the very properties that make the -OCF₃ group so valuable also present distinct challenges and opportunities in synthetic chemistry. When appended to an aryl halide, the trifluoromethoxy group acts as a powerful modulator of the ring's electronic character, fundamentally altering the reactivity of the carbon-halogen (C-X) bond. This guide provides a comprehensive exploration of the reactivity of trifluoromethoxy-substituted aryl halides, offering field-proven insights into their behavior in key chemical transformations, detailed experimental protocols, and the underlying mechanistic principles that govern their reactivity.

The Electronic Influence of the Trifluoromethoxy Group

The reactivity of a trifluoromethoxy-substituted aryl halide is dictated by the dual electronic nature of the -OCF₃ group. It exhibits a powerful electron-withdrawing inductive effect (σI) and a countervailing, though weaker, electron-donating resonance effect (π-donation) from the oxygen lone pairs.[5]

-

Inductive Effect (Field Effect, F): The three highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma bond framework. This is the dominant effect and is responsible for the group's overall electron-withdrawing character.[1]

-

Resonance Effect (R): The lone pairs on the oxygen atom can donate electron density into the aromatic π-system. However, this effect is significantly attenuated compared to the methoxy (-OCH₃) group due to the fluorine atoms inductively withdrawing from the oxygen.

This electronic dichotomy leads to the -OCF₃ group being described as a "super-halogen" or "pseudo-halogen," as its overall electron-withdrawing strength is comparable to that of a chlorine atom.[5] This deactivates the aromatic ring toward electrophilic aromatic substitution but critically activates it for nucleophilic attack.[2][5]

A Quantitative Perspective: Hammett and Taft Parameters

The electronic influence of the -OCF₃ group can be quantified using Hammett and Taft substituent constants, which are essential for predicting reactivity in a variety of reactions.

| Parameter | Value | Description |

| σm | 0.38 - 0.39 | Quantifies the electronic effect from the meta position, which is primarily inductive.[1] |

| σp | 0.35 - 0.36 | Quantifies the electronic effect from the para position, reflecting a combination of inductive and resonance effects.[1] |

| F (Field/Inductive) | 0.39 | Represents the pure inductive electron-withdrawing effect.[1] |

| R (Resonance) | -0.04 | Represents the weak resonance electron-donating effect.[1] |

| π (Lipophilicity) | +1.04 | Hansch-Leo substituent constant, indicating a significant increase in lipophilicity compared to a hydrogen atom (π = 0.00).[2][6] |

These values confirm that the -OCF₃ group is a moderate electron-withdrawing group, with its inductive effect strongly outweighing its resonance effect. This electronic profile is central to understanding its role in the key transformations discussed below.

Key Transformations and Mechanistic Insights

Trifluoromethoxy-substituted aryl halides are versatile substrates for a range of powerful bond-forming reactions, particularly palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern synthetic chemistry for constructing C-C, C-N, and C-O bonds. The electron-withdrawing nature of the -OCF₃ group generally facilitates the oxidative addition step—the rate-determining step for many cross-coupling reactions involving aryl chlorides and bromides—by making the carbon of the C-X bond more electrophilic.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds between an aryl halide and an organoboron reagent.

Mechanistic Rationale: The electron-deficient nature of the trifluoromethoxy-substituted aryl halide promotes the initial oxidative addition of the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) are often required to stabilize the palladium center and promote the reductive elimination step. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid partner.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Aryl Halide (Ar-X) | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Br-PhOCF₃ | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 4-Cl-PhOCF₃ | 4-Tolylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 85[7] |

| 2-Cl-Pyridyl-4-OCF₃ | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | aq. Acetone | 37 | 85[8] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask, add 4-bromo-1-(trifluoromethoxy)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Catalyst Addition: Add the palladium catalyst [e.g., Pd(PPh₃)₄ (0.03 mmol)] and ligand if required.

-

Solvent Addition: Add a degassed solvent mixture, such as toluene (4 mL) and water (1 mL).

-

Reaction: Heat the mixture at 80-100 °C with vigorous stirring and monitor by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

b) Buchwald-Hartwig Amination

This reaction is a powerful and general method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9][10]

Mechanistic Rationale: Similar to the Suzuki coupling, the reaction is initiated by oxidative addition.[11] A strong, sterically hindered base (e.g., NaOtBu, LiHMDS) is essential to deprotonate the amine, forming the palladium-amide complex that precedes reductive elimination.[11] The choice of ligand is paramount, with specialized biaryl phosphine ligands (e.g., XPhos, RuPhos) developed by the Buchwald group being highly effective for coupling challenging substrates, including electron-deficient aryl chlorides.[12]

Data Summary: Buchwald-Hartwig Amination Conditions

| Aryl Halide (Ar-X) | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Br-PhOCF₃ | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >95 |

| 4-Cl-PhOCF₃ | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 110 | ~90 |

| 4-I-PhOCF₃ | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | High[13] |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox, charge an oven-dried vial with sodium tert-butoxide (1.4 mmol). Add the aryl halide (e.g., 1-chloro-4-(trifluoromethoxy)benzene, 1.0 mmol), the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol).

-

Reagent Addition: Add the amine (1.2 mmol) and the solvent (e.g., anhydrous dioxane, 2 mL).

-

Reaction: Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

-

Workup: After cooling, dilute the mixture with diethyl ether, filter through a pad of celite, and rinse with ether.

-

Purification: Concentrate the filtrate and purify the residue by flash chromatography to yield the desired aryl amine.

c) Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing conjugated systems.[14][15] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[16]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[14] The palladium cycle is similar to that of other cross-couplings. In the copper cycle, the base deprotonates the terminal alkyne, and the resulting acetylide reacts with Cu(I) to form a copper acetylide species. This species then undergoes transmetalation with the Ar-Pd(II)-X complex. The reactivity order for the aryl halide is I > Br > OTf >> Cl.[14] The electron-withdrawing -OCF₃ group can enhance the reactivity of aryl bromides and even chlorides under optimized conditions.

Data Summary: Sonogashira Coupling Conditions

| Aryl Halide (Ar-X) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-I-PhOCF₃ | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | >90 |

| 4-Br-PhOCF₃ | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Toluene | 80 | High |

| 4-Cl-PhOCF₃ | Phenylacetylene | Pd₂(dba)₃ / Ligand / CuI | K₂CO₃ | DMF | 120 | Moderate |

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the trifluoromethoxy group makes it an excellent activator for nucleophilic aromatic substitution, particularly when positioned ortho or para to the halide leaving group.[2]

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[17] The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The -OCF₃ group strongly stabilizes this negative charge through its inductive effect, lowering the activation energy for its formation. In the second step, the leaving group is expelled, restoring aromaticity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trifluoromethoxy group â Grokipedia [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Spectral Data of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene

Introduction

This technical guide provides a comprehensive analysis of the expected spectral data for the organic compound 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene . This molecule is a multifaceted building block in synthetic organic chemistry, with potential applications in the development of novel pharmaceuticals and advanced materials. Its utility stems from the unique arrangement of its functional groups: a reactive bromopropyl chain, a versatile iodine atom, and an electron-withdrawing trifluoromethoxy group on a benzene scaffold. Understanding its spectral characteristics is paramount for its identification, characterization, and for monitoring its transformations in chemical reactions.

The molecular formula of the compound is C₁₀H₉BrF₃IO, and it has a molecular weight of approximately 408.98 g/mol . The strategic placement of the bromo, iodo, and trifluoromethoxy substituents creates a distinct electronic and steric environment, which is reflected in its mass spectrometry and nuclear magnetic resonance profiles.

Mass Spectrometry (MS) Analysis

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

A robust method for analyzing 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI). This technique is well-suited for thermally stable, volatile compounds and provides reproducible fragmentation patterns that are invaluable for structural elucidation.

Expected Mass Spectrum

The mass spectrum of an organic molecule provides a fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation patterns that arise from the ionization process.

Molecular Ion (M⁺)

The molecular ion peak is anticipated to be observable, though its intensity may vary. A key feature will be the isotopic cluster resulting from the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will produce a characteristic M⁺ and M+2 pattern for all bromine-containing fragments.

Key Fragmentation Pathways

Aromatic compounds are known for their stable molecular ions, but the presence of the alkyl halide chain provides sites for characteristic fragmentation.[1] The fragmentation of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is expected to be governed by the cleavage of the weakest bonds and the formation of stable carbocations.

-

Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is a common pathway for alkyl bromides, leading to a significant [M-Br]⁺ fragment.

-

Loss of an Iodine Radical (•I): The C-I bond is also susceptible to cleavage, resulting in an [M-I]⁺ fragment. Iodine is monoisotopic (¹²⁷I), so this fragment will not have an M+2 peak. A peak at m/z 127 corresponding to the iodine cation [I]⁺ may also be observed.

-

Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring is a highly favored fragmentation pathway, as it leads to the formation of a stable benzylic carbocation. This would result in a prominent peak corresponding to the [M-C₂H₅Br]⁺ fragment.

-

Tropylium Ion Formation: The initial benzylic carbocation can rearrange to form the highly stable tropylium ion, which is a common feature in the mass spectra of alkylbenzenes.[1]

-

Loss of the Propyl Bromide Chain: Cleavage of the bond between the aromatic ring and the propyl chain will lead to a fragment corresponding to the iodotrifluoromethoxybenzene cation.

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |

| 408 / 410 | [C₁₀H₉BrF₃IO]⁺ | Molecular ion (M⁺), showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 329 | [M - Br]⁺ | Loss of a bromine radical. |

| 281 / 283 | [M - I]⁺ | Loss of an iodine radical. |

| 299 / 301 | [M - C₃H₆]⁺ | Loss of propene via rearrangement. |

| 175 | [C₇H₄F₃IO]⁺ | Fragment from benzylic cleavage. |

| 127 | [I]⁺ | Iodine cation.[2] |

Visualization of Fragmentation Pathway

Caption: Predicted electron ionization fragmentation of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Methodology

NMR spectra should be acquired in a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for organic compounds. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy

The proton NMR spectrum will provide detailed information about the number of different types of protons and their neighboring environments. Substituents on a benzene ring can significantly influence the chemical shifts of the aromatic protons.[3] Electron-withdrawing groups, like the trifluoromethoxy group, will deshield nearby protons, shifting their signals downfield.

-

Aromatic Region (δ 7.0 - 8.0 ppm): The three protons on the benzene ring are in distinct chemical environments and will likely appear as a complex multiplet or as resolved doublets and doublet of doublets.

-

The proton at position 3 (between the trifluoromethoxy and bromopropyl groups) will be a doublet.

-

The proton at position 5 (meta to both the trifluoromethoxy and bromopropyl groups) will appear as a doublet of doublets.

-

The proton at position 6 (ortho to the bromopropyl group) will be a doublet.

-

-

Aliphatic Region (δ 2.0 - 3.8 ppm): The three methylene groups of the bromopropyl chain will each give a distinct signal.

-

-CH₂-Br (δ ~3.4-3.6 ppm): This triplet will be the most downfield of the aliphatic protons due to the electron-withdrawing effect of the bromine atom.[4]

-

Ar-CH₂- (δ ~2.8-3.0 ppm): This triplet will be deshielded by the aromatic ring.

-

-CH₂-CH₂-CH₂- (δ ~2.1-2.3 ppm): This central methylene group will appear as a multiplet (likely a quintet) due to coupling with the two adjacent methylene groups.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule.

-

Aromatic Region (δ 90 - 160 ppm):

-

C-I (δ ~90-100 ppm): The carbon directly attached to the iodine atom will be significantly shielded compared to other substituted carbons.

-

C-OCF₃ (δ ~150-160 ppm, with quartet splitting due to C-F coupling): The carbon bonded to the trifluoromethoxy group will be significantly downfield.

-

The other four aromatic carbons will appear in the expected region, with their chemical shifts influenced by the substituents.

-

-

-OCF₃ (δ ~120 ppm, quartet): The carbon of the trifluoromethoxy group will appear as a quartet due to the strong coupling with the three fluorine atoms.

-

Aliphatic Region (δ 30 - 40 ppm):

-

-CH₂-Br (δ ~33-35 ppm): The carbon attached to bromine will be the most downfield of the aliphatic carbons.

-

Ar-CH₂- (δ ~30-32 ppm):

-

-CH₂-CH₂-CH₂- (δ ~32-34 ppm):

-

Predicted NMR Spectral Data Summary

¹H NMR (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Aromatic H |

| ~7.3 | dd | 1H | Aromatic H |

| ~7.1 | d | 1H | Aromatic H |

| ~3.5 | t | 2H | -CH₂-Br |

| ~2.9 | t | 2H | Ar-CH₂- |

| ~2.2 | quint | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 (q) | C-OCF₃ |

| ~140 | C-C₃H₆Br |

| ~138 | Aromatic CH |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 (q) | -OCF₃ |

| ~95 | C-I |

| ~34 | -CH₂-Br |

| ~33 | -CH₂-CH₂-CH₂- |

| ~31 | Ar-CH₂- |

Molecular Structure for NMR Assignment

Sources

- 1. GCMS Section 6.9.5 [people.whitman.edu]

- 2. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. moodle.tau.ac.il [moodle.tau.ac.il]

- 4. orgchemboulder.com [orgchemboulder.com]

Strategic Sourcing and Synthetic Applications of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene in Drug Discovery

As drug targets become increasingly complex, the demand for highly functionalized, orthogonally reactive building blocks has surged. 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is a premier example of such a scaffold. It offers three distinct vectors for molecular diversification: a primary alkyl bromide for nucleophilic substitution, an aryl iodide for transition-metal-catalyzed cross-coupling, and a metabolically stable trifluoromethoxy ether to modulate lipophilicity.

This whitepaper provides an in-depth technical guide on the commercial sourcing, quality control, and synthetic exploitation of this trifunctional building block, designed specifically for medicinal chemists and process scientists.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The trifluoromethoxy (-OCF₃) group, often referred to as a "pseudo-halogen," fundamentally alters the electronic landscape of the benzene ring, drawing electron density away from the aryl iodide and thereby accelerating oxidative addition during palladium catalysis[1].

Quantitative Data Summary

| Property | Value / Description | Impact on Synthesis & Drug Design |

| Molecular Formula | C₁₀H₉BrF₃IO | Defines the exact mass for LC-MS validation workflows. |

| Molecular Weight | 408.98 g/mol | High molecular weight necessitates careful tracking of ligand efficiency (LE) in downstream APIs. |

| C(sp³)-Br Bond | Primary Alkyl Bromide | Highly susceptible to Sₙ2 attack; ideal for appending solubilizing basic amines. |

| C(sp²)-I Bond | Aryl Iodide | Extremely low bond dissociation energy (~65 kcal/mol); prime site for Pd(0) oxidative addition. |

| -OCF₃ Group | Trifluoromethoxy Ether | Highly lipophilic (Hansch π = 1.04); blocks CYP450-mediated aromatic oxidation. |

Commercial Sourcing & Quality Control

Due to the specialized nature of fluorinated and polyhalogenated aromatics, 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is typically sourced from niche catalog suppliers such as [1] or synthesized on-demand via Contract Research Organizations (CROs).

When procuring highly reactive bifunctional halides, stringent Quality Control (QC) is non-negotiable. Trace impurities, such as the des-bromo or des-iodo analogs, can poison palladium catalysts or lead to inseparable reaction mixtures.

Caption: Standardized quality control and validation workflow for procured halogenated building blocks.

Orthogonal Reactivity: The Mechanistic Strategy

The true value of this compound lies in its orthogonal reactivity . The primary alkyl bromide and the aryl iodide react under entirely different mechanistic paradigms.

-

The Causality of Selectivity: While aryl iodides undergo rapid oxidative addition with Pd(0) species, alkyl bromides typically do not (unless specific ligands are used to prevent β-hydride elimination)[2]. Conversely, the primary alkyl bromide is highly electrophilic and will readily undergo Sₙ2 substitution with nucleophiles, leaving the aryl iodide completely untouched.

-

The Optimal Workflow: To avoid any potential cross-reactivity or polymerization, the standard protocol dictates performing the Sₙ2 alkylation first, followed by the transition-metal-catalyzed cross-coupling.

Caption: Orthogonal synthetic workflow exploiting differential reactivity of alkyl and aryl halides.

Experimental Protocols: A Self-Validating System

The following protocols detail a two-step sequence to fully functionalize the scaffold. Every step includes built-in analytical validation to ensure process integrity.

Step 1: Sₙ2 Amination of the Primary Bromide

This step appends a solubilizing amine (e.g., morpholine) to the propyl chain.

Methodology:

-

Preparation: Dissolve 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene (1.0 equiv) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

-

Causality: MeCN is a polar aprotic solvent that optimally solvates cations, leaving the nucleophile highly reactive for Sₙ2 displacement.

-

-

Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv) followed by Morpholine (1.2 equiv).

-

Causality: K₂CO₃ acts as a mild, insoluble base to scavenge the generated HBr. This prevents the protonation of morpholine, ensuring it remains nucleophilic.

-

-

Reaction: Stir the suspension at 60°C for 4–6 hours.

-

Validation (Self-Validating Step): Monitor via LC-MS. The starting material exhibits a distinct 1:1 isotopic pattern due to the ⁷⁹Br/⁸¹Br isotopes. The successful product will show the disappearance of this 1:1 pattern and a mass shift corresponding to the Sₙ2 adduct (M+H).

-

Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

Step 2: Suzuki-Miyaura Cross-Coupling of the Aryl Iodide

With the alkyl bromide neutralized, the aryl iodide is now targeted for C-C bond formation.

Methodology:

-

Preparation: Dissolve the intermediate from Step 1 (1.0 equiv) and a target Aryl Boronic Acid (1.1 equiv) in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

-

Catalyst & Base Addition: Add Sodium Carbonate (Na₂CO₃, 3.0 equiv) and the catalyst Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step, minimizing unwanted protodeboronation of the boronic acid[3]. The electron-withdrawing -OCF₃ group further accelerates the initial oxidative addition.

-

-

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 2 hours.

-

Validation (Self-Validating Step): Monitor via TLC (UV active). The product spot will typically be more polar. Confirm via LC-MS; the massive iodine atom (126.9 Da) is lost, replaced by the mass of the aryl group, resulting in a significant and easily identifiable mass shift.

-

Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

Pharmacological Grounding: The Role of the -OCF₃ Group

Why source a building block with a trifluoromethoxy group instead of a standard methoxy group? In medicinal chemistry, the -OCF₃ group is a strategic asset[4].

Standard methoxy (-OCH₃) groups are highly susceptible to oxidative O-demethylation by hepatic Cytochrome P450 enzymes, leading to rapid drug clearance. The substitution of hydrogen for fluorine in the -OCF₃ group drastically increases the bond strength, effectively shutting down this metabolic liability. Furthermore, the high lipophilicity of the -OCF₃ group enhances the molecule's ability to cross lipid bilayers, improving oral bioavailability and central nervous system (CNS) penetration.

By utilizing 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene, researchers can simultaneously install a versatile linker (the propyl chain), a customizable aryl vector (via the iodide), and a premier metabolic shield (the -OCF₃ group) in a single synthetic operation.

References

-

A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies Source: ACS Publications / National Institutes of Health (PMC) URL:[Link]

Sources

stability and storage of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Stability and Storage of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is a multifaceted chemical intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a reactive bromopropyl chain, a versatile iodinated aromatic ring, and a stabilizing trifluoromethoxy group, presents both opportunities and challenges in its handling and long-term storage. This guide provides a comprehensive analysis of the compound's stability profile, potential degradation pathways, and detailed protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Introduction: A Molecule of Strategic Importance

The chemical architecture of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene makes it a valuable building block in the synthesis of complex organic molecules. The presence of three distinct functional groups allows for sequential and selective chemical transformations. The bromopropyl group serves as an electrophilic handle for nucleophilic substitution, enabling the introduction of a wide array of functionalities.[1][2] The iodo-aromatic moiety is a prime substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, owing to the lability of the carbon-iodine bond.[3] The trifluoromethoxy group imparts unique physicochemical properties, including high lipophilicity and metabolic stability, which are highly desirable in drug design.[4][5]

Understanding the stability of this compound is paramount to its effective utilization. Degradation can lead to the formation of impurities that may compromise the outcome of synthetic reactions or introduce confounding variables in biological assays. This guide aims to provide a deep understanding of the factors influencing the stability of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene and to establish best practices for its storage and handling.

Chemical Stability and Reactivity Profile

The overall stability of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene is a composite of the reactivities of its individual functional groups.

The Trifluoromethoxy Group: A Pillar of Stability

The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical and metabolic stability.[4][5] The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make this group resistant to many chemical transformations.[6][7] It is generally stable under a wide range of conditions, including acidic and basic environments, and is not typically susceptible to enzymatic cleavage in biological systems.[5]

The Iodo-Aromatic System: A Site of Controlled Reactivity

The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, which is a key feature for its synthetic utility.[3] While this inherent reactivity is advantageous for cross-coupling reactions, it also renders the iodo-substituent susceptible to degradation under certain conditions. Potential degradation pathways for iodo-aromatic compounds include:

-

Photolytic Cleavage: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent decomposition products.

-

Reductive Dehalogenation: In the presence of reducing agents or certain metals, the iodine atom can be reductively removed.

-

Reaction with Strong Bases: While generally stable, strong bases under harsh conditions could potentially promote side reactions.

The Bromopropyl Chain: The Primary Locus of Instability

The 3-bromopropyl group is the most reactive moiety and, therefore, the primary determinant of the compound's overall stability. The bromine atom is a good leaving group, making the terminal carbon of the propyl chain susceptible to nucleophilic attack.[1][2] This reactivity can lead to several degradation pathways:

-

Hydrolysis: In the presence of water or moisture, the bromine can be displaced by a hydroxyl group, forming the corresponding alcohol. This reaction can be accelerated by heat and changes in pH.

-

Nucleophilic Substitution: The compound is highly susceptible to reaction with various nucleophiles, including amines, thiols, and cyanides.[2] Accidental contamination with such nucleophiles during storage can lead to the formation of byproducts.

-

Elimination Reactions: Under basic conditions, an elimination reaction can occur to form a cyclopropane ring or an allyl group, although the former is more likely with a three-carbon chain.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene, the following storage and handling protocols are recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C. | Lower temperatures slow down the rates of potential degradation reactions, particularly hydrolysis and nucleophilic substitution.[8][9] |

| Light | Store in an amber or opaque container, protected from light.[10] | To prevent photolytic cleavage of the carbon-iodine bond. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize contact with atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and reaction with container materials.[10] |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and nucleophiles.[11][12] | To avoid chemical reactions that can lead to degradation. |

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][13][14]

-

Dispensing: When dispensing the compound, use clean, dry spatulas and glassware to avoid cross-contamination.

-

Inert Atmosphere: For sensitive applications, it is advisable to handle the compound under an inert atmosphere to prevent exposure to air and moisture.

-

Avoid Contamination: Ensure that the storage container is securely sealed after each use to prevent the ingress of moisture and other contaminants.

Signs of Degradation

Regularly inspect the compound for any signs of degradation, which may include:

-

Change in Physical Appearance: A noticeable change in color or the appearance of solid clumps in a liquid sample can indicate degradation.

-

Presence of Impurities: Analysis by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of degradation products.

-

Inconsistent Experimental Results: A decline in the yield or purity of products in subsequent reactions can be an indicator of starting material degradation.

Experimental Workflow for Stability Assessment

For critical applications, a formal stability study can be conducted.

Caption: Experimental workflow for assessing the stability of 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene based on the reactivity of its functional groups.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 1-(3-Bromopropyl)-4-iodo-2-(trifluoromethoxy)benzene [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trifluoromethoxy group â Grokipedia [grokipedia.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. USP-NF Standard 4-Bromo-1-iodo-2-(trifluoromethoxy)benzene - Bulk API Intermediate Manufacturer [ar-reagent.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

The Strategic Utility of Bromopropyl-Iodobenzene Derivatives in Advanced Molecular Design

A Technical Guide to Bifunctional Scaffolds in PROTACs, PET Radiotracers, and Cross-Electrophile Coupling

Executive Summary

In modern medicinal chemistry and materials science, the demand for modular, highly programmable building blocks has driven the adoption of bifunctional scaffolds. Among these, bromopropyl-iodobenzene derivatives (such as 1-bromo-3-(4-iodophenyl)propane and its isomers) stand out as privileged intermediates. Their utility stems from a fundamental principle of organic synthesis: orthogonal reactivity .

By housing both an sp2 -hybridized aryl iodide and an sp3 -hybridized primary alkyl bromide within the same molecular framework, these derivatives allow researchers to execute highly chemoselective transformations without the entropic and financial costs of extensive protecting-group chemistry. This whitepaper provides an in-depth mechanistic analysis and validated protocols for utilizing bromopropyl-iodobenzene in three cutting-edge applications: the modular assembly of Proteolysis Targeting Chimeras (PROTACs), the synthesis of [18F] -Positron Emission Tomography (PET) radiotracers, and dual-catalytic cross-electrophile coupling.

Mechanistic Foundation: The Logic of Orthogonal Reactivity

The foundational value of bromopropyl-iodobenzene lies in the distinct electronic and steric environments of its two halogens.

-

The Aryl Iodide ( Csp2−I ): The carbon-iodine bond is highly polarizable and weak, making it an ideal candidate for oxidative addition by low-valent transition metals (e.g., Pd0 , Ni0 ). Because it is attached to an sp2 carbon, it is completely inert to standard SN2 nucleophilic attack.

-

The Alkyl Bromide ( Csp3−Br ): The primary bromopropyl chain is highly susceptible to nucleophilic substitution ( SN2 ) due to minimal steric hindrance. However, it undergoes oxidative addition with palladium at a rate orders of magnitude slower than the aryl iodide.

This dichotomy allows researchers to treat the molecule as a programmable linker. You can selectively displace the bromide with an amine while leaving the aryl iodide intact, or you can perform a Suzuki cross-coupling on the aryl iodide without disturbing the alkyl bromide.

Figure 1: Orthogonal reactivity pathways of bromopropyl-iodobenzene enabling modular synthesis.

Quantitative Data Summary: Reactivity Profiles

To operationalize this scaffold, the following table summarizes the optimal conditions required to achieve absolute chemoselectivity.

| Functional Group Targeted | Reaction Type | Typical Reagents | Temp | Chemoselectivity Rationale |

| Alkyl Bromide | SN2 Substitution | Amines/Phenols, K2CO3 , DMF | 60–80 °C | Aliphatic bromides are highly susceptible to nucleophilic attack; aryl iodides are inert without transition metals. |

| Aryl Iodide | Suzuki Coupling | Boronic acids, Pd(dppf)Cl2 , Base | 80–100 °C | Pd0 undergoes oxidative addition with Csp2−I bonds vastly faster than Csp3−Br bonds. |

| Aryl Iodide | Sonogashira | Terminal alkynes, Pd(PPh3)4 , CuI | 50–80 °C | Cu-acetylide transmetalates selectively to the Ar-Pd(II)-I intermediate. |

Application 1: Rigid-Flexible Linkers in PROTAC Development

PROTACs require a linker to bridge a Target Protein of Interest (POI) ligand and an E3 ubiquitin ligase ligand. The geometry, length, and rigidity of this linker dictate the formation of the crucial ternary complex (POI–PROTAC–E3).

Bromopropyl-iodobenzene serves as an excellent "rigid-flexible" linker precursor. The phenyl ring restricts conformational entropy (reducing the energetic penalty of binding), while the 3-carbon propyl chain provides just enough flexibility to prevent steric clashes between the two proteins. Recent patent literature highlights the use of these derivatives in synthesizing 1[1].

Experimental Protocol: Self-Validating PROTAC Assembly

This protocol describes a two-step sequence designed to prevent premature polymerization or cross-reactivity.

Step 1: Chemoselective SN2 Amidation (E3 Ligase Attachment)

-

Objective: Attach a cereblon (CRBN) or VHL ligand via the bromopropyl chain.

-

Procedure:

-

Dissolve 1.0 eq of the E3 ligase ligand (containing a free secondary amine) and 1.2 eq of 1-bromo-3-(4-iodophenyl)propane in anhydrous DMF (0.2 M).

-

Add 2.0 eq of finely milled K2CO3 . Causality Note: K2CO3 is chosen over soluble organic bases (like DBU) because its heterogeneous nature provides a slow, controlled release of carbonate ions, suppressing unwanted E2 elimination of the bromopropyl group.

-

Stir at 65 °C for 12 hours.

-

-

Self-Validation: Monitor via LC-MS. The reaction is complete when the starting amine is consumed. The presence of the intact aryl iodide is confirmed by the distinct isotopic mass signature (absence of the M/M+2 doublet typical of bromine, replaced by the massive +126 Da shift of monoisotopic iodine).

Step 2: Suzuki-Miyaura Cross-Coupling (POI Ligand Attachment)

-

Objective: Attach the POI ligand to the aryl iodide.

-

Procedure:

-

To the isolated intermediate from Step 1 (1.0 eq), add the POI-boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and aqueous Na2CO3 (2.0 M, 3.0 eq) in a 4:1 Dioxane/Water mixture.

-

Degas via three freeze-pump-thaw cycles. Causality Note: Oxygen must be rigorously excluded to prevent the homocoupling of boronic acids and the oxidation of the Pd0 catalyst.

-

Heat at 90 °C for 8 hours. Purify via preparative HPLC.

-

Application 2: Late-Stage Radiofluorination for PET Imaging

In neuroimaging, particularly for Alzheimer's Disease, tracking amyloid- β plaques requires radiotracers with high brain penetrance and rapid clearance. Bromopropyl-iodobenzene is uniquely suited for generating [18F] -labeled 2[2].

The 3-carbon chain is highly strategic: it provides optimal lipophilicity for crossing the blood-brain barrier, and a fluoropropyl group is significantly less prone to in vivo defluorination (which causes unwanted bone uptake) compared to fluoromethyl or fluoroethyl groups. The synthesis relies on substituting the alkyl bromide with [18F] -fluoride, followed by coupling the aryl iodide to a targeting vector (or vice versa)[3].

Figure 2: Rapid late-stage radiofluorination workflow for [18F]-PET tracer generation.

Experimental Protocol: Radiosynthesis Workflow

-

Activation of Fluoride: Pass aqueous [18F] -fluoride through a QMA carbonate cartridge. Elute with a solution of Kryptofix 2.2.2 (K2.2.2) and K2CO3 in Acetonitrile/Water. Causality Note: K2.2.2 sequesters the potassium cation, leaving the [18F]− as a "naked," highly nucleophilic anion.

-

Azeotropic Drying: Evaporate the solvent at 95 °C under a stream of helium to remove all water, which would otherwise hydrate and deactivate the fluoride.

-

Radiofluorination: Add the bromopropyl-aryl precursor (2 mg) in anhydrous MeCN (0.5 mL). Heat at 90 °C for 10 minutes.

-

Formulation: Quench with water, trap the product on a C18 SPE cartridge, wash, and elute with ethanol into a saline formulation buffer.

Application 3: Chemoselective Cross-Electrophile Coupling (XEC)

Traditionally, coupling two electrophiles (e.g., two halides) requires converting one into a nucleophilic organometallic reagent (like a Grignard or boronic acid). However, modern dual-catalytic systems allow for direct reductive cross-coupling.

Bromopropyl-iodobenzene is a benchmark substrate for4[4]. Using a synergistic Nickel/Cobalt catalyst system, researchers can selectively couple the aryl iodide with a benzyl chloride, while leaving the primary alkyl bromide completely untouched.

-

The Causality of Selectivity: The Ni0 catalyst undergoes oxidative addition with the aryl iodide rapidly. Meanwhile, the CoII catalyst selectively activates the highly activated benzyl chloride to form a radical, which then intercepts the NiII -aryl species. The unactivated primary alkyl bromide is electronically ignored by both catalysts under these specific kinetic conditions, preserving it for downstream functionalization.

Conclusion

Bromopropyl-iodobenzene derivatives are not merely structural precursors; they are highly programmable logic gates in organic synthesis. By mastering the orthogonal reactivity of the sp2 iodide and the sp3 bromide, drug development professionals can streamline the synthesis of complex PROTACs, generate metabolically robust PET radiotracers, and push the boundaries of cross-electrophile coupling methodologies.

References

-

A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis: Overview and Recent Advances. Vrije Universiteit Amsterdam (VU Research Portal). Available at: [Link]

- Bifunctional compounds for the treatment of cancer (WO2021083949A1).Google Patents.

-

Amyloid-β probes: Review of structure–activity and brain-kinetics relationships. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources